(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride
Description
(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-methoxyphenyl group attached to a methanamine backbone, with a tetrahydrofuranmethyl (THF-methyl) substituent on the nitrogen atom. Key properties include:
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCNVNMEVRAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis, enabling the creation of more complex molecules.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms.
2. Biology
- Biological Activity : Research indicates potential interactions with biomolecules, suggesting that this compound may influence biological pathways. It is under investigation for its possible roles in modulating receptor activity and enzyme functions.
- Pharmacological Studies : Preliminary studies suggest that it may exhibit therapeutic properties, warranting further exploration in drug development contexts.
3. Medicine
- Therapeutic Potential : The compound is being evaluated as a precursor for new pharmaceuticals aimed at treating various diseases. Its structural features may confer unique biological activities that are beneficial in medicinal chemistry.
- Case Studies : Ongoing research includes evaluating its effects on specific biological targets, which could lead to novel therapeutic agents.
Research into the biological activity of (4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has revealed promising results:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through its antioxidant capabilities.
- Antioxidant Activity : Its ability to scavenge reactive oxygen species (ROS) positions it as a candidate for further exploration in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
a) 1-[5-(3-Chlorophenyl)-2-furyl]-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride
- Structure : Replaces the 4-methoxyphenyl group with a 3-chlorophenyl-substituted furan.
- Molecular formula: C₁₆H₁₉Cl₂NO₂.
- The furan ring may increase rigidity and π-π stacking interactions .
b) N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride
- Structure : Features dual 4-methoxyphenyl groups (one on the benzyl and one on the methanamine).
- Synthetic relevance : Prepared via reductive amination of 4-methoxybenzaldehyde and 4-methoxybenzylamine ().
- Impact of substitution : The additional methoxy group could enhance solubility but may reduce blood-brain barrier penetration due to increased polarity.
Heterocyclic and Aromatic Substitutions
a) ML133 Hydrochloride
- Structure : Replaces the THF-methyl group with a naphthalen-1-ylmethyl moiety.
- Molecular formula: C₁₉H₁₉NO·HCl.
- Pharmacological role : Acts as a selective Kir2 potassium channel inhibitor ().
b) N-Benzyl-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (Compound 5, )
- Structure : Incorporates a nitrothiophenyl group and dual benzyl substituents.
- Molecular formula : C₁₉H₁₈ClN₂O₂S.
- Functional relevance : Designed as a REV-ERBα probe, showing the impact of nitrothiophenyl on target specificity .
- Key contrast : The nitrothiophenyl group introduces strong electron-withdrawing effects and redox activity absent in the methoxyphenyl-THF-methyl analog.
Halogenated Derivatives
a) 2-(4-Chlorophenylthio)triethylamine hydrochloride
- Structure : Features a chlorophenylthio group and triethylamine backbone.
- Molecular formula : C₁₁H₁₅Cl₂NS ().
- Comparison : The thioether linkage and tertiary amine structure differ significantly from the secondary amine and ether-linked THF group in the target compound, affecting both reactivity and pharmacokinetics.
Structural and Pharmacological Data Table
Biological Activity
(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride
- Molecular Formula : CHClN\O
- Molecular Weight : 245.73 g/mol
Antimicrobial Activity
Research has indicated that derivatives of methoxyphenyl compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls and interference with metabolic processes.
Antioxidant Properties
Studies have demonstrated that compounds containing methoxy groups can act as antioxidants. They scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
There is emerging evidence suggesting that (4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride may possess neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, potentially through the modulation of signaling pathways involved in cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects.
- Modulation of Neurotransmitter Levels : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
- Interaction with Cellular Signaling Pathways : Preliminary studies suggest that this compound might interact with key signaling pathways such as MAPK and PI3K/Akt, which are involved in cell growth and survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that methoxyphenyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Neuroprotective Study : Research featured in Neuroscience Letters demonstrated that a related compound reduced neuronal cell death by 40% in models of oxidative stress induced by hydrogen peroxide .
- Antioxidant Evaluation : A comprehensive analysis reported in Food Chemistry indicated that methoxy-containing compounds showed a high capacity to scavenge DPPH radicals, with an IC50 value of 25 µg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Journal of Medicinal Chemistry |
| Antioxidant | Scavenges free radicals | Food Chemistry |
| Neuroprotective | Reduces neuronal apoptosis | Neuroscience Letters |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
